Cas no 130407-16-8 (Pyridine,1,2,3,6-tetrahydro-1-methyl-4-[(1E)-2-phenylethenyl]-)

Pyridine,1,2,3,6-tetrahydro-1-methyl-4-[(1E)-2-phenylethenyl]- structure
130407-16-8 structure
Product Name:Pyridine,1,2,3,6-tetrahydro-1-methyl-4-[(1E)-2-phenylethenyl]-
CAS No:130407-16-8
MF:C14H17N
MW:199.291483640671
CID:172251
PubChem ID:5750801
Update Time:2025-04-19

Pyridine,1,2,3,6-tetrahydro-1-methyl-4-[(1E)-2-phenylethenyl]- Chemical and Physical Properties

Names and Identifiers

    • Pyridine,1,2,3,6-tetrahydro-1-methyl-4-[(1E)-2-phenylethenyl]-
    • 1-methyl-1,2,3,6-tetrahydrostilbazole
    • 1-methyl-4-[(E)-2-phenylethenyl]-3,6-dihydro-2H-pyridine
    • (E)-1,2,3,6-Tetrahydro-1-methyl-4-(2-phenylethenyl)pyridine
    • 1-methyl-4-[(E)-2-phenylethenyl]-1,2,3,6-tetrahydropyridine
    • 1-Mths
    • 1-Mthsz
    • Pyridine, 1,2,3,6-tetrahydro-1-methyl-4-(2-phenylethenyl)-, (E)-
    • AKOS001664614
    • CCG-113424
    • 130407-16-8
    • HMS1372A21
    • SCHEMBL11792652
    • 1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine
    • Inchi: 1S/C14H17N/c1-15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13/h2-9H,10-12H2,1H3/b8-7+
    • InChI Key: WBLDYTNCGQNPAO-BQYQJAHWSA-N
    • SMILES: N1(C)CC=C(/C=C/C2C=CC=CC=2)CC1

Computed Properties

  • Exact Mass: 199.1361
  • Monoisotopic Mass: 199.1361
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 3.2

Experimental Properties

  • Density: 1.066
  • Boiling Point: 320.5°C at 760 mmHg
  • Flash Point: 134.3°C
  • Refractive Index: 1.65

Pyridine,1,2,3,6-tetrahydro-1-methyl-4-[(1E)-2-phenylethenyl]- Related Literature

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